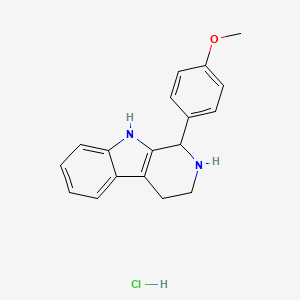
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound features a methoxyphenyl group, which can influence its pharmacological profile and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction. This reaction condenses tryptamine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 4-methoxybenzaldehyde is used as the aldehyde source.
Reaction Conditions:
Reagents: Tryptamine, 4-methoxybenzaldehyde, hydrochloric acid.
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Time: Several hours to overnight.
Industrial Production Methods: Industrial production may involve continuous flow synthesis to enhance yield and purity. This method allows for precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: 1-(4-methoxyphenyl)-3,4-dihydro-1H-beta-carboline-2-one.
Reduction: 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
Substitution: Various substituted beta-carbolines depending on the reagent used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential neuroprotective and psychoactive effects.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter systems in the brain. It may act as an agonist or antagonist at various serotonin and dopamine receptors, influencing mood, cognition, and perception. Additionally, its methoxyphenyl group can enhance its binding affinity and selectivity for certain receptor subtypes.
Comparison with Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its use in traditional medicine and psychoactive effects.
Tetrahydroharmine: A reduced form of harmine with similar biological activities.
Uniqueness: 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its methoxyphenyl group, which can modulate its pharmacological profile and enhance its potential therapeutic applications. This structural feature distinguishes it from other beta-carbolines and may offer advantages in terms of efficacy and selectivity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJGOWGNDWTVIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3489-15-4 |
Source


|
| Record name | 9H-Pyrido(3,4-6)indole, 1,2,3,4-tetrahydro-1-(p-methoxyphenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
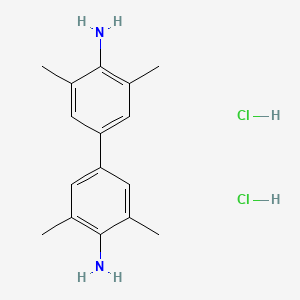
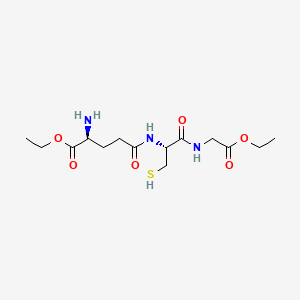
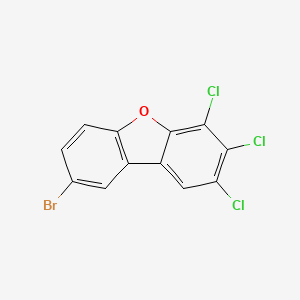
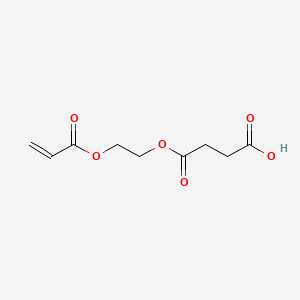
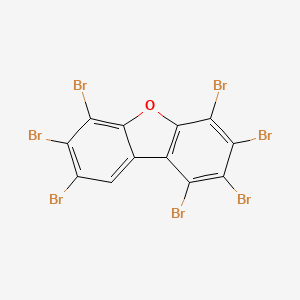

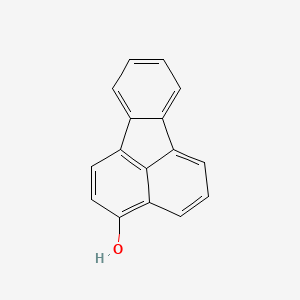
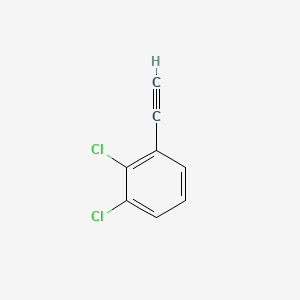

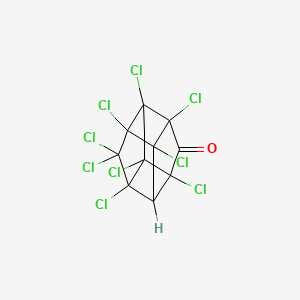
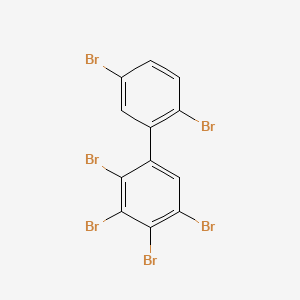


![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
